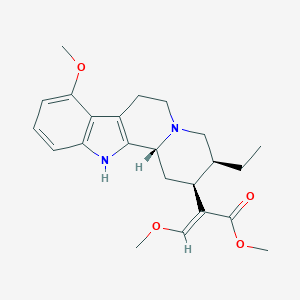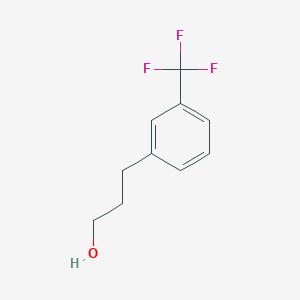
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Descripción general
Descripción
The compound "3-(3-(Trifluoromethyl)phenyl)propan-1-ol" is a trifluoromethylated organic molecule. Trifluoromethyl groups are known for their ability to influence the physical and chemical properties of molecules, often increasing their metabolic stability and lipophilicity, which can be beneficial in drug design . The presence of the phenyl group and the alcohol functionality in the compound suggests potential reactivity and applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds often involves multi-step reactions with careful control over reaction conditions to ensure the introduction of the trifluoromethyl group. For instance, the synthesis of 1,1,1-trifluoro-2,3-epoxypropane was achieved through lipase-mediated kinetic resolution, indicating the potential for enantioselective synthesis of related compounds . Another method described the activation of an oxazoline ring followed by ring opening to introduce the trifluoromethyl group . Additionally, the synthesis of trifluoromethylated phthalocyanines involved reactions between hydroxypropylphenol derivatives and bromomethyl-trifluoromethylbenzene . These methods highlight the diverse synthetic strategies that can be employed to create trifluoromethylated compounds, including "3-(3-(Trifluoromethyl)phenyl)propan-1-ol".
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be complex, with the potential for various isomers and conformations. For example, the crystal structure of a related rhodium complex showed significant differences in bond lengths, indicating the influence of the trifluoromethyl group on the molecular geometry . The presence of the trifluoromethyl group can also affect the electronic structure of the molecule, as seen in the case of hexafluoropropan-2-ol derivatives, which form strong intermolecular hydrogen bonds in the crystal state .
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. The Michael reaction of trifluoro-1-propenyl phenyl sulfoxide with enolate anions is an example of how these compounds can be used as building blocks in organic synthesis . Cyclisation reactions of related alcohols have been shown to proceed through radical intermediates, demonstrating the reactivity of the alcohol functional group in these molecules . The Stille reaction has also been employed to synthesize trifluoromethylated ketones, showcasing the compatibility of these compounds with organometallic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(3-(Trifluoromethyl)phenyl)propan-1-ol" and related compounds are influenced by the trifluoromethyl group. The introduction of this group can enhance the lipophilicity and stability of the molecule, which is beneficial for potential applications in medicinal chemistry . The spectroelectrochemical properties of trifluoromethylated phthalocyanines have been investigated, revealing their potential in electrochemical applications due to their electron-transfer properties . The ability to form strong hydrogen bonds can also affect the solubility and boiling points of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Spectroelectrochemical Properties
In a study by Aktaş Kamiloğlu et al. (2018), new compounds including 3-(3-(Trifluoromethyl)phenyl)propan-1-ol were synthesized. These compounds were utilized in the creation of novel phthalocyanines. The electrochemical and spectroelectrochemical properties of these phthalocyanines were investigated, showing potential applicability in electrochemical technologies (Aktaş Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Stereocontrolled Synthesis and Application
Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the use of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol in the stereocontrolled synthesis of 1,1,1-Trifluoro-2,3-epoxypropane. This process involved the lipase-mediated kinetic resolution of the alcohol, showcasing its utility in creating stereochemically controlled compounds (Shimizu, Sugiyama, & Fujisawa, 1996).
Regio- and Diastereoselective Reactions
Li et al. (2010) utilized 3-(3-(Trifluoromethyl)phenyl)propan-1-ol in regio- and diastereoselective ring-opening reactions. Their study focused on producing a cholesteryl ester transfer protein (CETP) inhibitor, indicating the compound's role in synthesizing biologically active molecules (Li et al., 2010).
Cyclisation Studies
Houghton, Voyle, and Price (1980) explored the cyclisation of 3-(o-Fluorophenyl)propan-1-ol, which is structurally similar to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. They successfully cyclised this compound to chroman, demonstrating its utility in organic synthesis and the creation of cyclic compounds (Houghton, Voyle, & Price, 1980).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXKQVIMGVVIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595957 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)phenyl)propan-1-ol | |
CAS RN |
78573-45-2 | |
| Record name | 3-(Trifluoromethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78573-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


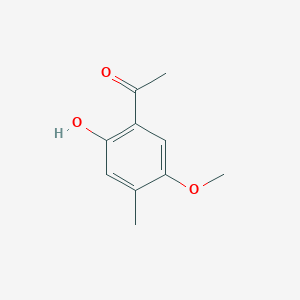
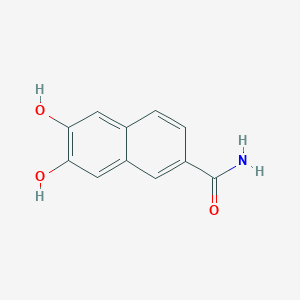
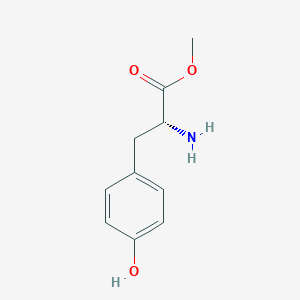
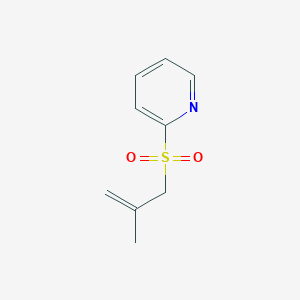
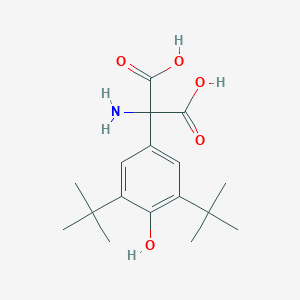
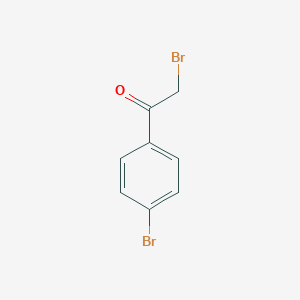

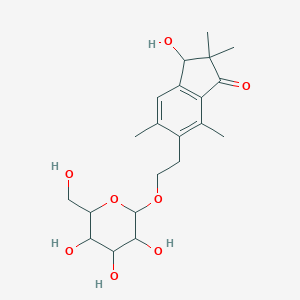
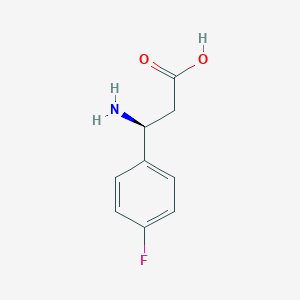
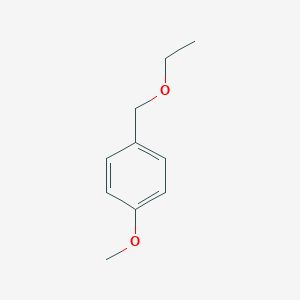
![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)
